molecular formula C7H11BrO2 B1236501 3-Bromo-2Z-heptenoic acid

3-Bromo-2Z-heptenoic acid

Cat. No. B1236501
M. Wt: 207.06 g/mol
InChI Key: ZWQSWMXYEPWSRT-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-bromohept-2-enoic acid is a hept-2-enoic acid carrying a bromo- substituent at C-3. It is a monounsaturated fatty acid, a 2-heptenoic acid and a bromo fatty acid. It derives from an (E)-hept-2-enoic acid.

Scientific Research Applications

Antioxidant Properties and Enzyme Inhibition

  • 3-Bromo-2Z-heptenoic acid and related bromophenols exhibit potent antioxidant activities, comparable to standard antioxidants such as α-tocopherol and butylated hydroxytoluene (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).
  • These compounds also inhibit metabolic enzymes such as acetylcholinesterase and butyrylcholinesterase, showing therapeutic potential in neurodegenerative diseases (Öztaşkın, Gülçin, Göksu, & Taslimi, 2017).

Synthetic Chemistry Applications

  • 3-Bromo-2Z-heptenoic acid is utilized in the synthesis of highly substituted cyclopentane and cyclohexane derivatives through a sequence of S(N)2-conjugate addition reactions (Tong, Chen, Chong, Heng, & Chiba, 2012).
  • It has been used in the synthesis of new hydantoin compounds, which display significant antitussive effects (Zhang, Song, & Wang, 2013).

Photocatalysis

  • 3-Bromo-2Z-heptenoic acid is involved in photocatalytic protonation processes, demonstrating its potential in light-driven chemical transformations (Das, Banerjee, & Hanson, 2016).

Antioxidant and Radical Scavenging Activity

  • Bromophenol derivatives of 3-Bromo-2Z-heptenoic acid show significant antioxidant and radical scavenging activities, which could be beneficial in food preservation and pharmaceutical applications (Li, Li, Ji, & Wang, 2007).

Corrosion Inhibition

properties

Product Name

3-Bromo-2Z-heptenoic acid

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

(Z)-3-bromohept-2-enoic acid

InChI

InChI=1S/C7H11BrO2/c1-2-3-4-6(8)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)/b6-5-

InChI Key

ZWQSWMXYEPWSRT-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C(=C/C(=O)O)/Br

Canonical SMILES

CCCCC(=CC(=O)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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